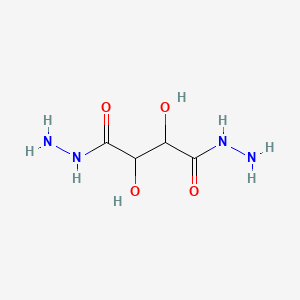
N-Hydroxy-2-(3-methoxy-phenoxy)-acetamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-2-(3-methoxy-phenoxy)-acetamidine, also known as N-hydroxy-2-methoxyphenylacetamide, is a synthetic compound that has been studied for its potential applications in laboratory research. It is a stable, water-soluble compound that has been used in a variety of scientific experiments.
Aplicaciones Científicas De Investigación
N-Hydroxy-2-(3-methoxy-phenoxy)-acetamidine(3-methoxy-phenoxy)-acetamidine has been studied as a potential tool for laboratory research. It has been used in a variety of experiments, including those related to the study of enzyme kinetics, protease inhibitors, and the effects of drugs on cell cultures. It has also been used to study the binding of proteins to DNA and to investigate the effects of drugs on the expression of certain genes.
Mecanismo De Acción
N-Hydroxy-2-(3-methoxy-phenoxy)-acetamidine(3-methoxy-phenoxy)-acetamidine has been studied for its mechanism of action. It has been found to interact with proteins and enzymes, resulting in the inhibition of their activity. It also has been found to bind to DNA, resulting in the inhibition of gene expression.
Biochemical and Physiological Effects
N-Hydroxy-2-(3-methoxy-phenoxy)-acetamidine(3-methoxy-phenoxy)-acetamidine has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of enzymes, resulting in the inhibition of certain biochemical pathways. It has also been found to inhibit the expression of certain genes, resulting in the inhibition of certain physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Hydroxy-2-(3-methoxy-phenoxy)-acetamidine(3-methoxy-phenoxy)-acetamidine has several advantages and limitations when used in laboratory experiments. It is a stable, water-soluble compound that is easy to work with, making it ideal for use in a variety of experiments. However, it is also a relatively weak inhibitor, making it less effective in some experiments.
Direcciones Futuras
N-Hydroxy-2-(3-methoxy-phenoxy)-acetamidine(3-methoxy-phenoxy)-acetamidine has a wide range of potential future applications in laboratory research. It could be used to further study the effects of drugs on cell cultures, the binding of proteins to DNA, and the effects of drugs on gene expression. It could also be used to study the effects of drugs on enzyme kinetics and protease inhibitors. Additionally, it could be used to study the effects of drugs on other biochemical pathways, such as metabolic pathways, and to study the effects of drugs on physiological processes.
Métodos De Síntesis
N-Hydroxy-2-(3-methoxy-phenoxy)-acetamidine(3-methoxy-phenoxy)-acetamidine is synthesized through a two-step process. Firstly, N-Hydroxy-2-(3-methoxy-phenoxy)-acetamidine(3-methoxy-phenoxy)-acetamidine is synthesized from the reaction of 3-methoxyphenol and acetic anhydride in the presence of a base such as sodium hydroxide. This reaction forms N-Hydroxy-2-(3-methoxy-phenoxy)-acetamidine(3-methoxy-phenoxy)-acetamidine, which is then reacted with a secondary amine to form N-Hydroxy-2-(3-methoxy-phenoxy)-acetamidine(3-methoxy-phenoxy)-acetamidinium salt. The final product is a white, crystalline solid.
Propiedades
IUPAC Name |
N'-hydroxy-2-(3-methoxyphenoxy)ethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-7-3-2-4-8(5-7)14-6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGLZVVQDQCDOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC=C1)OC/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-2-(3-methoxy-phenoxy)-acetamidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














